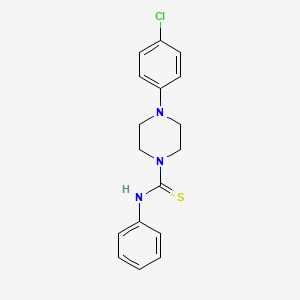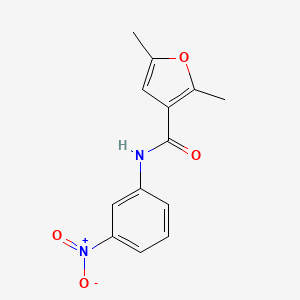![molecular formula C15H13N3O4 B5724955 [(Z)-[amino-(2-methylphenyl)methylidene]amino] 3-nitrobenzoate](/img/structure/B5724955.png)
[(Z)-[amino-(2-methylphenyl)methylidene]amino] 3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Z)-[amino-(2-methylphenyl)methylidene]amino] 3-nitrobenzoate is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a double bond between a carbon and a nitrogen atom, typically formed by the condensation of an amine with an aldehyde or ketone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(2-methylphenyl)methylidene]amino] 3-nitrobenzoate typically involves the condensation of 2-methylphenylamine with 3-nitrobenzaldehyde. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting Schiff base is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(Z)-[amino-(2-methylphenyl)methylidene]amino] 3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The Schiff base can be reduced to the corresponding amine using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), ethanol as solvent.
Substitution: Various nucleophiles, such as amines or thiols, under basic conditions.
Major Products Formed
Oxidation: Formation of the corresponding amino derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
[(Z)-[amino-(2-methylphenyl)methylidene]amino] 3-nitrobenzoate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.
Medicine: Explored for its potential as an anticancer agent, as Schiff bases have shown cytotoxic activity against various cancer cell lines.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of [(Z)-[amino-(2-methylphenyl)methylidene]amino] 3-nitrobenzoate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of their activity. The compound may also induce oxidative stress in cells, leading to cell death. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
[(Z)-[amino-(phenyl)methylidene]amino] 3-nitrobenzoate: Similar structure but lacks the methyl group on the phenyl ring.
[(Z)-[amino-(2-methoxyphenyl)methylidene]amino] 3-nitrobenzoate: Similar structure but has a methoxy group instead of a methyl group.
Uniqueness
[(Z)-[amino-(2-methylphenyl)methylidene]amino] 3-nitrobenzoate is unique due to the presence of the 2-methylphenyl group, which can influence its reactivity and interaction with other molecules. This structural feature may enhance its biological activity and make it a more potent compound compared to its analogs.
Propiedades
IUPAC Name |
[(Z)-[amino-(2-methylphenyl)methylidene]amino] 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-10-5-2-3-8-13(10)14(16)17-22-15(19)11-6-4-7-12(9-11)18(20)21/h2-9H,1H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJZEXCCIOKGGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=NOC(=O)C2=CC(=CC=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C(=N/OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(2,4-dichlorophenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5724876.png)

![[2-(2,5-dimethoxyphenyl)-3-thienyl]acetic acid](/img/structure/B5724883.png)



![4-[(5-bromo-2-hydroxy-3-methoxyphenyl)methyl]piperazine-1-carbaldehyde](/img/structure/B5724917.png)
![(2E)-3-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid](/img/structure/B5724926.png)

![2,5-dichloro-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B5724941.png)




